Product packaging for 2H-Pyrimido[4,5-D][1,3]oxazine(Cat. No.:CAS No. 51473-21-3)

2H-Pyrimido[4,5-D][1,3]oxazine

Cat. No.: B15369526
CAS No.: 51473-21-3
M. Wt: 135.12 g/mol
InChI Key: IXIOPXPKAQJLCU-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems are compounds where at least two rings share a common bond and one or more atoms. These structures are of significant interest because the fusion of different heterocyclic rings can lead to novel chemical and biological properties that are distinct from the individual constituent rings. The pyrimidine (B1678525) ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The 1,3-oxazine ring is a six-membered non-aromatic ring containing a nitrogen and an oxygen atom at positions 1 and 3, respectively.

The fusion of these two rings at the 4,5-position of the pyrimidine ring results in the pyrimido[4,5-d] nih.govresearchgate.netoxazine (B8389632) core. The arrangement of heteroatoms in this fused system creates specific regions of electron density and reactivity, making it a valuable building block in organic synthesis. The development of synthetic methods for such fused systems is a continuous focus of research, aiming to create diverse molecular libraries for various scientific investigations. nih.gov

Historical Development and Initial Discoveries of 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Systems

While the precise first synthesis of the parent 2H-Pyrimido[4,5-d] nih.govresearchgate.netoxazine is not easily traced, the development of synthetic routes to its derivatives has been a subject of study for several decades. Early work on related fused pyrimidine systems laid the groundwork for the exploration of this specific scaffold. The synthesis of such compounds often involves the cyclization of appropriately substituted pyrimidine precursors.

For instance, a common strategy involves the use of 6-aminouracil (B15529) derivatives, which can undergo reactions to form the fused oxazine ring. nih.gov Over the years, various synthetic methodologies have been developed to improve efficiency, yield, and substrate scope. These include multi-component reactions, which allow for the construction of the complex heterocyclic system in a single step from simple starting materials. researchgate.net The use of microwave-assisted synthesis has also been reported to accelerate reaction times and improve yields for certain pyrimido[5,4-e] nih.govresearchgate.netoxazine derivatives, a related isomer. researchgate.netresearchgate.net These advancements in synthetic chemistry have made the pyrimido[4,5-d] nih.govresearchgate.netoxazine scaffold more accessible for further research and application.

Significance and Research Interest in the 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Core

The significance of the pyrimido[4,5-d] nih.govresearchgate.netoxazine core lies in its versatility as a synthetic intermediate and its potential as a pharmacophore. Fused pyrimidine systems, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov This has driven research into the synthesis of various derivatives of the pyrimido[4,5-d] nih.govresearchgate.netoxazine scaffold to explore their potential therapeutic applications.

The structural similarity of the pyrimidine portion of the scaffold to purine (B94841) bases found in DNA and RNA suggests that these compounds could interact with biological targets such as enzymes and receptors. nih.gov For example, research on the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has shown that these compounds can act as inhibitors of various kinases, which are important targets in cancer therapy. nih.gov

Furthermore, the pyrimido[4,5-d] nih.govresearchgate.netoxazine system can serve as a versatile intermediate for the synthesis of other complex heterocyclic systems. The reactivity of the oxazine ring allows for various chemical transformations, providing access to a diverse range of molecular architectures. hilarispublisher.com For instance, a 2019 study demonstrated the synthesis of novel pyrimido[2,1-b] nih.govresearchgate.netoxazine derivatives and their subsequent reactions with various nucleophiles to create a library of substituted compounds. hilarispublisher.com

A notable synthetic application is the one-pot, three-component reaction to produce pyrimido[5,4-e] nih.govresearchgate.netoxazine diones, an isomeric form of the target compound. The table below outlines the synthesis of several derivatives using this method. researchgate.net

EntryAr-CHOProductYield (%) (Thermal)Yield (%) (Microwave)
1C6H54a8595
24-ClC6H44b8392
34-BrC6H44c8493
44-FC6H44d8090
54-NO2C6H44e8896
64-CH3C6H44f8291
74-OCH3C6H44g8494
83-NO2C6H44h8694
92-ClC6H44i7888
102,4-diClC6H34j7989

Data sourced from a 2022 study on pyrimido[5,4-e] nih.govresearchgate.netoxazine dione (B5365651) synthesis. researchgate.net

The continued exploration of the synthesis and reactivity of the 2H-Pyrimido[4,5-d] nih.govresearchgate.netoxazine scaffold is expected to lead to the discovery of new compounds with interesting chemical and biological properties, further solidifying its importance in the field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B15369526 2H-Pyrimido[4,5-D][1,3]oxazine CAS No. 51473-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51473-21-3

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2H-pyrimido[4,5-d][1,3]oxazine

InChI

InChI=1S/C6H5N3O/c1-5-2-10-4-9-6(5)8-3-7-1/h1-3H,4H2

InChI Key

IXIOPXPKAQJLCU-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CO1)C=NC=N2

Origin of Product

United States

Synthetic Methodologies for 2h Pyrimido 4,5 D 1 2 Oxazine and Its Derivatives

Classical Approaches to 2H-Pyrimido[4,5-D]researchgate.netnih.govoxazine Ring Construction

Traditional methods for constructing the 2H-pyrimido[4,5-d] researchgate.netnih.govoxazine (B8389632) ring system often involve stepwise reactions, focusing on the formation of the oxazine ring onto a pre-existing pyrimidine (B1678525) core.

Cyclocondensation Reactions for Oxazine Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of this heterocyclic system. These reactions typically involve the intramolecular cyclization of a suitably functionalized pyrimidine precursor. A common strategy involves the reaction of a 5-hydroxymethyl or a related derivative on the pyrimidine ring with a reagent that provides the remaining atoms for the oxazine ring.

For instance, a facile three-step sequence has been developed for the preparation of 1,4-dihydro-2H-pyrimido[4,5-d] researchgate.netnih.govoxazin-2-one derivatives starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. researchgate.net This method involves the initial formation of 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ols, which then react with primary amines. researchgate.net The subsequent treatment with sodium hydride and ethyl chloroformate leads to the desired 1,4-disubstituted 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d] researchgate.netnih.govoxazin-2-ones. researchgate.net

Another example involves the condensation of 2-aminophenols with quinolin-5,8-dione in acetic acid to form oxazine derivatives. researchgate.net

Annulation Strategies on Pyrimidine Precursors

Annulation, the building of a new ring onto an existing one, is another key classical approach. This strategy often utilizes a pyrimidine derivative with reactive groups at the 4 and 5 positions, which can then be elaborated to form the fused oxazine ring.

A notable strategy involves the deconstruction and reconstruction of the pyrimidine ring itself. nih.gov This method allows for the transformation of complex pyrimidines into iminoenamines, which are versatile building blocks for de novo heterocycle synthesis. nih.gov These intermediates can then be recyclized with various reagents to form new heterocyclic systems, including those that can be precursors to or analogs of the pyrimido[4,5-d] researchgate.netnih.govoxazine system. nih.gov

Modern Synthetic Innovations for 2H-Pyrimido[4,5-D]researchgate.netnih.govoxazine Synthesis

Contemporary synthetic methods focus on improving efficiency, atom economy, and environmental friendliness. These include one-pot reactions, the use of advanced catalytic systems, and the application of green chemistry principles.

One-Pot and Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules like 2H-pyrimido[4,5-d] researchgate.netnih.govoxazine derivatives from simple starting materials in a single synthetic operation. tpnsindia.orgresearchgate.netresearchgate.nettubitak.gov.tr

A novel three-component one-pot reaction has been reported for the synthesis of a pyrimido[2,1-b] researchgate.netnih.govoxazine derivative. tpnsindia.org This reaction involves benzaldehyde, phenylacetylene, and urea (B33335) in the presence of trifluoroacetic acid and ethanol. tpnsindia.org The resulting oxazine can be further reacted to introduce additional functionality. tpnsindia.org

Another efficient one-pot, three-component synthesis of pyrimido[5,4-e] researchgate.netnih.govoxazine diones has been achieved through the condensation of thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea. researchgate.net This method offers high yields and operational simplicity. researchgate.net

A catalyst-free, one-pot multicomponent strategy has also been developed for the synthesis of substituted 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines, which are structurally related to the pyrimido[4,5-d] researchgate.netnih.govoxazine system. researchgate.net This reaction proceeds through the in-situ formation of a Schiff base followed by alkylation and intramolecular cyclization. researchgate.net

Reaction Type Starting Materials Catalyst/Conditions Product Key Features
Three-componentBenzaldehyde, Phenylacetylene, UreaTrifluoroacetic acid, Ethanol4,6-diphenyl-4H-1,3-oxazin-2-amine derivativeNovel one-pot synthesis. tpnsindia.org
Three-componentThiobarbituric acid, Aryl glyoxals, N-methyl ureaThermal or microwave-assisted, EtOHPyrimido[5,4-e] researchgate.netnih.govoxazine dione (B5365651) derivativesHigh yields, operational simplicity. researchgate.net
MulticomponentAldehydes, Urea/Thiourea, Ethyl acetoacetate, Acetylenic compounds, tert-butyl isocyanideAg/Fe3O4/SiO2@MWCNTs MNCs, H2O, Room TemperaturePyrimidothiazines and PyrimidooxazinesGreen synthesis, high yield. chemrevlett.com
MulticomponentSubstituted 2-aminophenols, Benzaldehydes, Phenacyl bromidesCs2CO3, Conventional or microwave heating3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazinesReduced reaction time, improved yield and purity with microwave. arkat-usa.org

Transition-Metal-Catalyzed and Organocatalyzed Syntheses

While specific examples for the direct transition-metal-catalyzed or organocatalyzed synthesis of the 2H-pyrimido[4,5-d] researchgate.netnih.govoxazine ring are not extensively detailed in the provided search results, these methodologies are widely applied in heterocyclic synthesis and can be inferred as potential routes. For instance, palladium-catalyzed cross-coupling reactions are used to functionalize related heterocyclic systems. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, is a growing field in green chemistry. While direct application to the pyrimido[4,5-d] researchgate.netnih.govoxazine core is not explicitly mentioned, the principles of organocatalysis are relevant to many of the reaction types discussed, such as MCRs, where basic catalysts like triethylamine (B128534) are often employed. ekb.eg

Green Chemistry Principles in 2H-Pyrimido[4,5-D]researchgate.netnih.govoxazine Synthesis (e.g., solvent-free, microwave-assisted, aqueous media)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netsciresliterature.orgtpcj.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of products in the synthesis of oxazine derivatives. researchgate.netarkat-usa.orgresearchgate.netresearchgate.netnih.govnih.gov For example, the synthesis of pyrimido[5,4-e] researchgate.netnih.govoxazine diones via a three-component reaction was successfully carried out under microwave-assisted conditions, leading to shorter reaction times compared to conventional heating. researchgate.net Similarly, the preparation of 3-substituted 2-imino-pyrido[2,3-e] researchgate.netnih.govoxazin-4-ones was rapidly achieved using microwave assistance. researchgate.net

Solvent-Free and Aqueous Media: Conducting reactions in the absence of volatile organic solvents or in aqueous media is a key aspect of green chemistry. A green approach for the synthesis of new 1,3-oxazines has been developed using a grinding technique, which is a solvent-free method. tpcj.org Furthermore, a multicomponent reaction for the synthesis of pyrimidooxazines has been successfully performed in aqueous media at ambient temperature using a magnetic nanocomposite catalyst. chemrevlett.com

Green Chemistry Approach Reaction/Starting Materials Conditions Advantages
Microwave-AssistedThree-component synthesis of pyrimido[5,4-e] researchgate.netnih.govoxazine dionesMicrowave irradiation in EtOHReduced reaction time, high yield. researchgate.net
Microwave-AssistedSynthesis of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazinesMicrowave irradiation with Cs2CO3Shorter reaction time, improved yield and purity. arkat-usa.org
Aqueous MediaMulticomponent synthesis of pyrimidooxazinesH2O, Room Temperature, NanocatalystEnvironmentally friendly, high yield. chemrevlett.com
Solvent-FreeSynthesis of 1,3-oxazinesGrinding techniqueAvoids use of volatile organic solvents. tpcj.org

Precursors and Building Blocks in 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Synthesis

The construction of the 2H-pyrimido[4,5-d] nih.govresearchgate.netoxazine core, specifically its derivatives like 1,4-dihydro-2H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-ones, relies on a sequential strategy starting from a functionalized pyrimidine ring. A key precursor for this synthesis is 4,6-dichloro-2-(methylsulfanyl)pyrimidine . nih.gov

The synthesis proceeds through a series of well-defined steps, each utilizing specific reagents that act as building blocks to construct the final molecule:

Lithiation and Aldehyde Addition : The process begins with the treatment of the starting pyrimidine with a strong base, such as Lithium Diisopropylamide (LDA), to generate a highly reactive 5-lithiated pyrimidine intermediate. This intermediate then reacts with various aliphatic or aromatic aldehydes. This step introduces a hydroxyalkyl group at the C5 position of the pyrimidine ring, which will ultimately form part of the oxazine ring. The choice of aldehyde determines the substituent at the future C4 position of the pyrimido-oxazine ring. nih.gov

Amination : The resulting 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol is then reacted with a primary amine in the presence of a base like triethylamine. This step selectively replaces the chlorine atom at the C4 position of the pyrimidine ring with an alkylamino group. The primary amine used in this step dictates the substituent at the N1 position of the final heterocyclic system. nih.gov

Cyclization : The final ring closure to form the oxazine portion of the molecule is achieved by treating the 1-[4-(alkylamino)-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol intermediate with sodium hydride followed by an acylating agent like ethyl chloroformate. The sodium hydride deprotonates the hydroxyl and amino groups, facilitating an intramolecular cyclization to yield the desired 1,4-disubstituted 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-one. nih.gov

The key precursors and building blocks involved in this synthetic pathway are summarized in the table below.

Role in SynthesisCompound/Reagent ClassSpecific Example
Core Pyrimidine Scaffold Substituted Pyrimidine4,6-dichloro-2-(methylsulfanyl)pyrimidine
Lithiation Agent Organolithium BaseLithium Diisopropylamide (LDA)
C4-Substituent Source AldehydesAromatic or Aliphatic Aldehydes
N1-Substituent Source AminesPrimary Amines (R-NH₂)
Cyclization Reagents Base and Acylating AgentSodium Hydride (NaH) and Ethyl Chloroformate

Regio- and Stereoselective Synthesis of 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Analogs

The synthetic methodologies for 2H-pyrimido[4,5-d] nih.govresearchgate.netoxazine analogs incorporate significant control over the placement of substituents, demonstrating a high degree of regioselectivity.

Regioselectivity: The multi-step synthesis of 1,4-dihydro-2H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-ones is inherently regioselective. nih.gov The stepwise nature of the reaction sequence allows for the specific and controlled introduction of different functional groups onto the pyrimidine precursor before the final cyclization.

C4-Substitution : The substituent at the C4 position of the final pyrimido-oxazine is determined by the choice of aldehyde used in the initial step. The reaction of the 5-lithiated pyrimidine specifically with an aldehyde introduces the R-CH(OH)- group at the C5 position, which becomes the C4-substituent and the chiral center of the oxazine ring. nih.gov

N1-Substitution : The substituent at the N1 position is dictated by the primary amine used in the second step of the sequence. The nucleophilic substitution reaction selectively occurs at the C4 position of the dichloropyrimidine intermediate, leading to a 4-(alkylamino) derivative. This nitrogen atom becomes the N1 atom of the final fused ring system. nih.gov

This deliberate, stepwise approach ensures that the substituents are placed at the desired N1 and C4 positions, avoiding the formation of other isomers and resulting in a single, well-defined product.

Stereoselectivity: The addition of an aldehyde to the pyrimidine ring creates a new chiral center at the carbon that will become the C4 position of the 2H-pyrimido[4,5-d] nih.govresearchgate.netoxazine ring. However, the available scientific literature from the conducted searches does not provide specific details or methods for achieving stereoselective or asymmetric synthesis of this particular heterocyclic system. While a racemic mixture of enantiomers is produced, dedicated methods employing chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome at the C4 position have not been described in the reviewed sources.

Chemical Reactivity and Transformations of the 2h Pyrimido 4,5 D 1 2 Oxazine Nucleus

Electrophilic Substitution Reactions on the 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine System

Electrophilic aromatic substitution on the pyrimidine (B1678525) ring is generally challenging due to its π-deficient character. researchgate.net Such reactions typically require the presence of strong electron-donating groups to activate the ring system. For the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine (B8389632) nucleus, electrophilic attack would be predicted to occur on the pyrimidine ring rather than the oxazine ring.

While specific examples of electrophilic substitution on the parent 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine are not extensively documented, studies on related fused pyrimidine systems provide insight into potential reactivity. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group (an electrophilic substitution), has been successfully applied to pyrimido[4,5-b]quinolindione derivatives. nih.gov This reaction typically occurs at an activated carbon position on the heterocyclic system, demonstrating that C-C bond formation via electrophilic attack is feasible on these scaffolds under appropriate conditions. The presence of activating substituents on the pyrimidine portion of the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine core would likely be a prerequisite for successful electrophilic substitution.

Nucleophilic Attack and Subsequent Reactions

The electron-deficient nature of the pyrimidine ring makes the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine system susceptible to nucleophilic attack. Nucleophiles can react at electrophilic carbon centers, leading to substitution or ring-opening events.

A key reaction involves the displacement of leaving groups on the pyrimidine ring. In derivatives of the related pyrimido[2,1-b] smolecule.comresearchgate.netoxazine system, a methylthio (-SCH3) group at the 8-position has been shown to be an effective leaving group, readily displaced by various nucleophiles such as substituted aromatic amines and phenols. semanticscholar.org This highlights the potential for functionalization of the pyrimidine portion of the scaffold via nucleophilic aromatic substitution.

Amines and hydrazine are common nucleophiles that react with fused pyrimidine systems. The reaction of hydrazine hydrate with 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine derivatives can lead to functionalization of the oxazine ring. smolecule.com In more complex reactions observed in analogous fused 1,3-oxazine systems, such as 4-oxo-4H-pyrido(3',2':4,5)thieno(3,2-d)-1,3-oxazines, amines can act as nucleophiles initiating a cascade of reactions. Depending on the reaction conditions and the structure of the amine, the attack can lead to either ring-opened products or recyclization to form a different heterocyclic system. nih.gov

The table below summarizes representative nucleophilic reactions on related fused pyrimidine-oxazine systems.

Starting MaterialNucleophileProduct Type(s)Reference
4-oxo-4H-pyrido(3',2':4,5)thieno(3,2-d)-1,3-oxazineVarious AminesRing-opened amides, Fused pyrimidines nih.gov
2-(4-chlorophenyl)-8-(methylthio)-...-pyrimido[2,1-b] smolecule.comresearchgate.netoxazineAromatic Amines, Phenols8-substituted amino/phenoxy derivatives semanticscholar.org
2H-Pyrimido[4,5-d] smolecule.comresearchgate.netoxazine derivativeHydrazine HydrateFunctionalized oxazine ring smolecule.com

Ring Opening and Recyclization Pathways of the 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine Core

The oxazine ring within the fused system is a potential site for ring-opening reactions, often initiated by nucleophilic attack. This transformation can lead to linear intermediates that may subsequently recyclize to form new, often more stable, heterocyclic scaffolds. This pathway serves as a powerful tool for structural diversification.

Research on 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines, an analogous system, provides a clear example of this reactivity. nih.gov When these compounds are treated with amines, the nucleophile attacks the carbonyl group of the oxazine ring, leading to its cleavage. This ring-opening step forms 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides. This linear intermediate can then undergo an intramolecular cyclization, where the newly formed amide attacks the pyrimidine portion, resulting in a ring transformation to yield 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.gov This sequence demonstrates a classic nucleophilic attack-ring opening-recyclization pathway.

This type of transformation underscores the synthetic utility of the fused oxazine core as a masked precursor to other important heterocyclic systems, particularly fused pyrimidinediones.

Initial ScaffoldReagentKey TransformationFinal Product ScaffoldReference
Pyrido-thieno-oxazineAminesRing opening of oxazineAcylamino-thieno-pyridine-carboxamide nih.gov
Acylamino-thieno-pyridine-carboxamide(Intramolecular)RecyclizationPyrido-thieno-pyrimidine nih.gov

Functional Group Interconversions on 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine Derivatives

Once the core 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine scaffold is synthesized, its derivatives can undergo a variety of functional group interconversions. These reactions are crucial for modifying the physicochemical properties of the molecule and for building more complex structures.

Common interconversions involve standard synthetic transformations on substituents attached to the fused ring system. For the closely related pyrimido[4,5-d]pyrimidine-2,4-diones, substituents at various nitrogen and carbon positions can be selectively varied. nih.gov Key reactions include the acylation and alkylation of nitrogen atoms within the pyrimidine ring structure. These transformations allow for the introduction of a diverse array of functional groups, which can be used to modulate biological activity or as handles for further synthetic elaboration. nih.gov

Furthermore, reactions with nucleophiles like hydrazine hydrate can lead to the functionalization of the oxazine portion of the ring, suggesting that the core itself can be modified post-synthesis. smolecule.com

Rearrangement Reactions Involving the Fused 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine Scaffold

Rearrangement reactions offer pathways to structurally isomeric and often more complex heterocyclic systems. While rearrangements specifically involving the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine scaffold are not widely reported, related fused pyrimidine systems are known to undergo such transformations.

The Dimroth rearrangement is a common isomerization reaction in nitrogen-containing heterocycles. In studies of pyrimido[5,4-d]pyrimidine derivatives, a Dimroth rearrangement has been utilized to convert one isomeric form to another by treatment with a nucleophile at elevated temperatures. nih.gov This type of rearrangement typically involves the ring-opening of a heterocyclic ring followed by rotation and re-closure to form a new ring system where an exocyclic and an endocyclic nitrogen atom have switched places.

Another relevant transformation observed in related systems is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. This has been observed during the synthesis of pyrimido[4,5-e]triazolo[3,4-b]thiadiazines, where an intramolecular attack of an amino group onto the pyrimidine ring displaces a linked thioether. The potential for such rearrangements exists within the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine framework, especially in derivatives containing suitably positioned nucleophilic and electrophilic centers.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Functionalization of the Pyrimidine (B1678525) Moiety in 2H-Pyrimido[4,5-d]unar.ac.idresearchgate.netoxazine

The synthesis of derivatives of the closely related pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine (B8389632) dione (B5365651) system has been achieved through a one-pot, three-component reaction. This method provides a versatile platform for introducing a variety of substituents onto the core structure. The reaction involves the condensation of thiobarbituric acid, an aryl glyoxal, and N-methyl urea (B33335). This approach allows for the systematic modification of the pyrimidine and oxazine rings, leading to a library of novel compounds.

The functionalization primarily occurs at the N1 and C5 positions of the pyrimidine ring and the C4 position of the oxazine ring. The use of different aryl glyoxals introduces a range of substituents at the C4-position of the resulting pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine dione.

Substitution Patterns and Their Influence on Molecular Architecture

The nature of the substituent on the aryl ring, such as electron-donating or electron-withdrawing groups, can influence the electronic properties and conformation of the entire heterocyclic system. The presence of a thione group at the C7-position, originating from thiobarbituric acid, is a key structural feature of the synthesized analogues. The N-methyl group from N-methyl urea is incorporated into the final structure, further influencing its physicochemical properties.

The following table summarizes the synthesized derivatives of 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine-2,5(3H)-dione, highlighting the variations in the C4-substituent.

Compound IDR (Substituent on Phenyl Ring)
4a H
4b 4-Me
4c 4-OMe
4d 4-Cl
4e 4-Br
4f 4-F
4g 4-NO2
4h 3-NO2
4i 2-Cl
4j 2-NO2

Structure-Activity Relationship (SAR) Analysis in 2H-Pyrimido[4,5-d]unar.ac.idresearchgate.netoxazine Analogs

While synthetic methodologies have been developed to generate a variety of 2H-pyrimido[4,5-d] unar.ac.idresearchgate.netoxazine analogs, specifically the pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine diones, detailed structure-activity relationship (SAR) studies for this specific heterocyclic system are not extensively available in the current scientific literature. The existing research has primarily focused on the synthetic aspects and structural characterization of these novel compounds.

The biological evaluation of the synthesized 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine-2,5(3H)-dione derivatives has not been reported in the reviewed literature. Therefore, a conclusive SAR analysis that correlates specific structural modifications with biological activity cannot be formulated at this time. Future studies are warranted to explore the pharmacological potential of this class of compounds and to establish a clear understanding of their structure-activity relationships. This would involve screening these derivatives against various biological targets to identify any potential therapeutic applications.

Theoretical and Computational Investigations of 2h Pyrimido 4,5 D 1 2 Oxazine Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic properties of pyrimido-oxazine derivatives. Central to these studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key determinants of a molecule's kinetic stability and chemical reactivity. nih.gov

For instance, in a study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, the HOMO and LUMO energies were calculated using the B3LYP method with a 6-31G(d) basis set. nih.gov The distribution of these orbitals revealed that in many pyrimidine (B1678525) derivatives, the HOMOs are often spread over the pyrimidinone unit. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower stability. nih.gov In one study, a derivative with a 3-methoxy substitution on a phenyl ring (compound 4c) was found to have the smallest energy gap, suggesting it would be the most reactive and least stable among the studied compounds. nih.gov

These calculations also allow for the determination of various quantum chemical parameters, such as ionization potential (IP), electron affinity (EA), chemical hardness (η), and chemical softness (σ). nih.gov IP and EA are related to the HOMO and LUMO energies, respectively. A higher IP indicates that more energy is required to remove an electron, while a lower EA suggests the molecule is more susceptible to electrophilic attack. nih.gov Chemical hardness and softness are inversely related and provide further insight into the reactivity and stability of the molecule, with harder molecules being less reactive and more stable. nih.gov

Table 1: Calculated Quantum Chemical Parameters for 2,4-dimethoxy-THPQ Derivatives nih.gov

Compound EHOMO (eV) ELUMO (eV) Egap (eV) Hardness (η) (eV) Softness (σ) (eV)
4a - - - 2.277 -

Note: Specific HOMO and LUMO energy values were not provided in the source material.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms and relative stabilities of pyrimido[4,5-d] rsc.orgekb.egoxazine (B8389632) systems. DFT calculations can be used to optimize molecular structures, providing insights into the most stable geometric conformations. nih.gov This is crucial for understanding how these molecules might interact with biological targets or participate in chemical reactions.

DFT simulations have been employed to support plausible mechanistic pathways for the synthesis of related heterocyclic systems. nih.govrsc.org By calculating the energies of reactants, intermediates, and products, researchers can determine the most likely reaction pathway. For example, in the synthesis of a pyrimidine derivative, DFT calculations helped to establish that the pyrimidine skeleton was thermodynamically more stable than a potential oxazine isomer, explaining the preferential formation of the pyrimidine product. rsc.org

The stability of different compounds within a series can also be compared using DFT. In one study of oxazine derivatives, the stability was predicted to follow the order 1 > 3 > 5 > 2 > 4, while the reactivity followed the reverse order, with compound 4 being the most reactive. ekb.eg These theoretical findings can then be correlated with experimental observations, such as antibacterial activity. ekb.eg Furthermore, DFT has been used to study the stability of tautomeric forms of related heterocyclic compounds. scispace.comrsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2H-pyrimido[4,5-d] rsc.orgekb.egoxazine derivatives and their interactions with other molecules. nih.gov These simulations can reveal conformational changes and intermolecular interactions that are crucial for understanding biological activity. nih.gov

The study of intermolecular interactions is vital for predicting how these compounds might bind to a biological target. Noncovalent interactions, such as hydrogen bonds and π-π stacking, play a significant role in molecular recognition. nih.govcardiff.ac.uk For example, Hirshfeld surface analysis, a computational tool, has been used to investigate strong C–H⋯O and N–H⋯O interactions in pyrimido[4,5-b]quinolines. nih.gov

In related systems, MD simulations have been used to identify flexible regions in enzymes that could explain differing selectivities in bond formation. nih.gov This highlights the potential of MD simulations to guide the design of new derivatives with specific desired properties. The analysis of crystal structures often reveals various intermolecular contacts, and computational methods can help to quantify the strength and nature of these interactions. nih.gov

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are critical aspects of the chemistry of 2H-pyrimido[4,5-d] rsc.orgekb.egoxazine systems. Conformational analysis helps to determine the most stable spatial arrangement of the atoms in a molecule. rsc.orgnih.gov For some related perhydro-pyrimido-oxazine systems, dipole moment measurements have indicated a preference for a trans-fused conformation. rsc.org

Tautomerism, the interconversion of isomers through the migration of a hydrogen atom and the shifting of double bonds, is a common phenomenon in heterocyclic compounds. nih.gov The relative stability of different tautomers can be influenced by the solvent and other environmental factors. nih.govnih.gov Computational methods, such as DFT, are frequently used to predict the most stable tautomeric forms. nih.gov For example, in a study of a 1,3,5-triazine (B166579) derivative, DFT calculations were used to identify the predominant tautomers in the aqueous phase, suggesting that the equilibrium between these forms could be the basis for the molecule's biological activity. nih.gov The study of keto-enol tautomerism in related pyrimidine systems has also been a subject of both experimental and computational investigation. researchgate.netresearchgate.net

In Silico Approaches to Ligand-Target Binding and Biological Activity Prediction

In silico methods, which encompass a wide range of computational techniques, are increasingly used to predict the biological activity of compounds and to understand their interactions with biological targets. nih.govresearchgate.net Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ekb.egnih.gov

For example, molecular docking studies have been used to investigate the binding of pyrimido[4,5-b]quinolines to the main protease (Mpro) of SARS-CoV-2, suggesting their potential as antiviral agents. nih.gov These studies can reveal important binding interactions, such as hydrogen bonds and halogen bonds, that contribute to the stability of the ligand-protein complex. nih.gov

In addition to molecular docking, other in silico approaches include the use of software like PASS (Prediction of Activity Spectra for Substances) to predict the biological activity spectrum of a compound. researchgate.netway2drug.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These predictive models are valuable tools in the drug discovery process, helping to prioritize compounds for synthesis and further testing. nih.govresearchgate.net

Biological Activity and Mechanistic Insights of 2h Pyrimido 4,5 D 1 2 Oxazine Derivatives in Vitro Studies Focus

2H-Pyrimido[4,5-d]nih.govgoogle.comoxazine as Enzyme Inhibitors

Derivatives of the 2H-pyrimido[4,5-d] nih.govgoogle.comoxazine (B8389632) core have been identified as potent inhibitors of several key enzymes implicated in human diseases, most notably in cancer.

Inhibition of Mutant Isocitrate Dehydrogenase (IDH1/IDH2)

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are oncogenic drivers in several cancers, including low-grade gliomas and acute myeloid leukemia (AML). nih.gov These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). nih.gov Consequently, the development of mutant-selective IDH1/2 inhibitors is a key therapeutic strategy.

Certain 7-phenylethylamino-4H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one derivatives have been patented as inhibitors of mutant IDH1 and IDH2, highlighting their potential for the treatment of cancers characterized by these mutations. google.com The inhibitory mechanism of some small molecules against mutant IDH1 involves allosteric inhibition by disrupting the metal-binding network essential for catalytic activity. nih.gov This approach offers a promising avenue for achieving selectivity over the wild-type enzyme. nih.gov

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Its aberrant activation, often through mutation, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). nih.gov The acquired T790M mutation in EGFR confers resistance to first-generation inhibitors, creating a significant clinical challenge. nih.govresearchgate.net

A series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one derivatives has been designed as potent and selective inhibitors of the double mutant EGFR (L858R/T790M). nih.govresearchgate.net Through structure-guided design, researchers have optimized this scaffold to enhance selectivity for the mutant over the wild-type (WT) EGFR. nih.gov

One of the most promising compounds, 20a , which features dual-methyl groups at the C4-position, demonstrated high selectivity at both the enzymatic and cellular levels. nih.govresearchgate.net It inhibited the EGFRL858R/T790M mutant with high potency while being significantly less active against EGFRWT. nih.gov This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Inhibitory Activity of 2H-Pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one Derivatives Against EGFR
CompoundSubstitution at C4IC50 EGFRL858R/T790M (nM)IC50 EGFRWT (nM)Selectivity (WT/DM)Reference
16aMethyl4.5156~35 nih.gov
16bEthyl--- nih.gov
20aDimethyl4.5156~35 nih.govresearchgate.net

Other Enzyme Systems

The versatility of pyrimidine-based fused heterocyclic systems extends to the inhibition of other enzyme families. For instance, dioxino- and oxazino-[2,3-d]pyrimidine compounds have been developed as phosphoinositide 3-kinase (PI3K) inhibitors. google.com The PI3K/Akt signaling pathway is a critical regulator of cell cycle, proliferation, and survival, and its dysregulation is common in cancer. google.com This makes PI3K an attractive target for anticancer drug development. google.com

Furthermore, related heterocyclic scaffolds such as pyridazinone-based sulfonamides have been shown to act as multi-target inhibitors, targeting carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are implicated in inflammatory processes. nih.gov

Exploration of Receptor Agonism and Antagonism

Beyond enzyme inhibition, pyrimido-oxazine derivatives have been investigated for their ability to modulate receptor activity.

A notable example is the development of novel 4,8-disubstituted dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes mellitus. nih.gov

Systematic optimization of this scaffold led to the identification of compounds with potent agonistic activity. Compound 15 , featuring an isopropyl carbamate (B1207046) of a tropine (B42219) ring, was identified as a highly potent GPR119 agonist. nih.gov

GPR119 Agonistic Activity of Dihydropyrimido[5,4-b] nih.govnih.govoxazine Derivatives
CompoundDescriptionEC50 (nM)Reference
10Tropine amine moiety13 nih.gov
15Isopropyl carbamate of tropine ring12 nih.gov
162-Pyrimidyl on nitrogen of tropine ring130 nih.gov
172-Pyrimidyl on nitrogen of tropine ring250 nih.gov

In a related context, other fused pyrimidine (B1678525) systems have been explored as receptor antagonists. For example, pyrido[3,4-d]pyrimidines have been investigated as antagonists of the human chemokine receptor CXCR2, which is involved in inflammatory and autoimmune diseases. mdpi.com Additionally, 1H-pyrimidin-2-one derivatives have been synthesized as selective dopamine (B1211576) D(3)-receptor antagonists. nih.gov

Antimicrobial and Antiviral Potential of 2H-Pyrimido[4,5-d]nih.govgoogle.comoxazine Derivatives

The search for new antimicrobial and antiviral agents is a global health priority. Fused pyrimidine systems, including pyrimido-oxazines, have shown promise in this area.

Several studies have reported the synthesis of novel oxazinone and pyrimidinone derivatives with antimicrobial properties. nih.govmdpi.com For instance, new thieno[2,3-b]pyridine (B153569) derivatives fused with an oxazinone or pyrimidinone nucleus were synthesized and evaluated for their activity against a panel of bacteria and fungi. nih.govmdpi.com The tested microorganisms included Streptomyces sp., Bacillus subtilis, Streptococcus lactis, Escherichia coli, Pseudomonas sp., Aspergillus niger, and Candida albicans. nih.gov Similarly, novel dihydropyrido[2,3-d]pyrimidin-4-one derivatives showed significant inhibitory effects against various bacterial strains. mdpi.com

In the antiviral domain, the activity of pyrimidine derivatives is also being explored. While some pyrimidine-1,3,4-oxadiazole hybrids did not show substantial activity against DNA viruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), other derivatives have shown more positive results. nih.govarkat-usa.org For example, a tetrahydropyrimidine (B8763341) derivative demonstrated significant antiviral efficacy against Newcastle Disease Virus (NDV) in an in ovo assay. ajgreenchem.com Furthermore, 2,4,5-trisubstituted pyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with some compounds showing improved resistance profiles compared to approved drugs. nih.gov

Antitumor and Antimitotic Activities (In Vitro Cell Line Studies)

The antitumor potential of 2H-pyrimido[4,5-d] nih.govgoogle.comoxazine derivatives has been extensively studied in vitro against various cancer cell lines. This activity often correlates with the enzyme inhibition profiles described earlier.

The EGFR inhibitor 20a (a C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one) showed potent activity against the H1975 human lung adenocarcinoma cell line, which harbors the EGFRL858R/T790M mutation, while being less effective against the A431 cell line with wild-type EGFR. nih.govresearchgate.net This demonstrates a clear link between targeted enzyme inhibition and selective cancer cell killing.

Other related pyrimidine-fused scaffolds have also exhibited significant cytotoxic and antimitotic effects. A series of pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5-one derivatives showed potent antitumor activity against the human breast adenocarcinoma cell line (MCF7). nih.gov Similarly, tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives were highly active against both MCF-7 and liver (HEPG-2) cancer cell lines. nih.gov

Some compounds exert their antitumor effects through mechanisms other than kinase inhibition. For example, pyrimido[4,5-c]quinolin-1(2H)-ones, which are isomers of the primary scaffold, were found to act as antimitotic agents. nih.gov The most potent of these compounds induced cell cycle arrest in the G(2)/M phase and were shown to inhibit tubulin polymerization in a dose-dependent manner. nih.gov

In Vitro Antitumor Activity of Pyrimidine-Fused Derivatives
Compound ClassCell LineActivity/MechanismReference
1,4-dihydro-2H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-oneH1975 (Lung), A431 (Skin)Selective inhibition of EGFRL858R/T790M nih.govresearchgate.net
Pyrimido[4,5-c]quinolin-1(2H)-oneHT-1080 (Fibrosarcoma), HT-29 (Colon), MDA-MB-231 (Breast)Inhibition of tubulin polymerization, G(2)/M cell cycle arrest nih.gov
Pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5-oneMCF7 (Breast)Potent antitumor activity (IC50 = 3.74 µg/mL for compound 12) nih.gov
Dihydropyrido[2,3-d]pyrimidin-4-oneNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin (B1662922) for some derivatives mdpi.com
Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidineMCF-7 (Breast), HEPG-2 (Liver)High activity (IC50 = 0.19 µM on MCF-7 for compound 3z) nih.gov

Induction of Apoptosis and Cell Cycle Modulation

However, research on the closely related isomeric scaffold, pyrimido[4,5-e]oxadiazine, has provided some insights into the potential of this class of compounds. A study on pyrimido[4,5-e]oxadiazine and its triazolo-fused derivatives demonstrated that these compounds inhibited the growth of malignant cells in a dose-dependent manner. Notably, two of the triazolo-pyrimidooxadiazine derivatives were found to be more effective than other tested compounds. Flow cytometry analysis of cells treated with these active compounds revealed a sub-G1 peak, which is indicative of apoptotic cell death. This suggests that the cytotoxic effects of these derivatives are, at least in part, mediated through the induction of apoptosis.

While these findings are for a different isomer, they highlight the potential of the broader pyrimido-oxadiazine framework to induce apoptosis and suggest that derivatives of 2H-pyrimido[4,5-d]oxazine may warrant investigation for similar activities.

Molecular Mechanisms of Cytotoxicity

The precise molecular mechanisms underlying the cytotoxicity of 2H-pyrimido[4,5-d]oxazine derivatives remain largely unexplored in published research.

Drawing parallels from the aforementioned studies on the isomeric pyrimido[4,5-e]oxadiazine derivatives, the induction of apoptosis appears to be a key component of their cytotoxic action. The appearance of a sub-G1 peak in cell cycle analysis is a hallmark of DNA fragmentation, a critical event in the apoptotic cascade. This suggests that these compounds may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. However, without specific studies on the 2H-pyrimido[4,5-d]oxazine core, it is difficult to ascertain if they would operate through similar mechanisms. Further research is necessary to elucidate the specific molecular targets and signaling pathways that may be modulated by 2H-pyrimido[4,5-d]oxazine derivatives to exert any cytotoxic effects.

Other Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiulcer, Antihypertensive)

There is a significant lack of specific data in the scientific literature regarding the anti-inflammatory, antioxidant, antiulcer, and antihypertensive activities of 2H-pyrimido[4,5-d]oxazine derivatives. Broader searches on related structures offer some context. For instance, various pyrimidine derivatives have been investigated for their anti-inflammatory and antioxidant properties. Similarly, the oxazine ring is a component of many biologically active compounds with a wide range of activities. However, these general findings cannot be directly extrapolated to the specific 2H-pyrimido[4,5-d]oxazine scaffold. Future research endeavors are required to explore and characterize these potential biological activities for this particular heterocyclic system.

Advanced Applications and Emerging Research Directions

2H-Pyrimido[4,5-d]clockss.orgmdpi.comoxazine as Building Blocks for Complex Heterocyclic Architectures

The 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine (B8389632) core is a valuable synthon for the construction of a diverse array of fused and complex heterocyclic systems. sigmaaldrich.comossila.com Its inherent reactivity and multiple functionalization points allow for its elaboration into novel molecular architectures.

One notable application is in the synthesis of fused pyrimidine (B1678525) derivatives. For instance, the pyrimidine moiety within the pyrimido[4,5-d] clockss.orgmdpi.comoxazine structure can be further annulated to construct polycyclic systems. Research has demonstrated the synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, showcasing the utility of pyrimidine-fused compounds in creating intricate molecular frameworks. researchgate.net Similarly, the reaction of 3,4-diaminopyrazolo[3,4-d]pyrimidine with benzoyl chloride leads to the formation of pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine, highlighting the versatility of pyrimidine precursors in generating complex fused systems. researchgate.net

The synthesis of pyrimido[5,4-e] clockss.orgmdpi.comoxazine diones has been achieved through a one-pot, three-component reaction of thiobarbituric acid, aryl glyoxals, and N-methyl urea (B33335). researchgate.net This method provides an efficient route to a new class of pyrimido-oxazine derivatives with good yields. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net

Furthermore, the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine skeleton can be modified to create other heterocyclic systems. For example, pyridazino[4,3-d]oxazines have been synthesized through an intramolecular aza-Wittig reaction of the corresponding iminophosphoranes with acid chlorides. researchgate.netresearchgate.net This transformation proceeds through a reactive imidoyl chloride intermediate that undergoes cyclization to form the six-membered oxazine ring. researchgate.net

The following table summarizes some of the complex heterocyclic systems synthesized from pyrimidine-based starting materials, which are structurally related to the pyrimido[4,5-d] clockss.orgmdpi.comoxazine core.

Starting Material AnalogueReagentsResulting Heterocyclic SystemReference
3-Aminopyrazole fused to a pyridineAcetylacetonePyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine researchgate.net
3,4-Diaminopyrazolo[3,4-d]pyrimidineBenzoyl chloridePyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine researchgate.net
Thiobarbituric acidAryl glyoxals, N-methyl ureaPyrimido[5,4-e] clockss.orgmdpi.comoxazine dione (B5365651) researchgate.net
Iminophosphorane with a pyridazine (B1198779) coreAcid chloridesPyridazino[4,3-d]oxazine researchgate.netresearchgate.net

Potential in Supramolecular Chemistry and Materials Science

The structural features of the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine system, including the presence of multiple hydrogen bond donors and acceptors, make it an attractive candidate for applications in supramolecular chemistry and materials science. The design of molecules based on this scaffold allows for the creation of ordered structures through non-covalent interactions.

The ability of related heterocyclic systems, such as 1,3,5-triazines, to form well-defined supramolecular assemblies through hydrogen bonding and other non-covalent interactions has been well-documented. nih.gov These principles can be extended to the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine core. The strategic placement of functional groups on the pyrimidine and oxazine rings can direct the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks.

For example, the introduction of recognition motifs, such as those found in DNA base pairing, can lead to the formation of specific and stable supramolecular structures. Oligomers containing 2,4-diaminotriazine units have been shown to form heteroduplexes with oligomers containing thymine, held together by a network of nine intermolecular hydrogen bonds. nih.gov This highlights the potential for designing pyrimido[4,5-d] clockss.orgmdpi.comoxazine derivatives that can participate in programmed self-assembly.

In materials science, the thermal stability and potential for electronic applications of related nitrogen-containing heterocycles are of significant interest. The rigid, planar structure of the fused ring system can contribute to favorable packing in the solid state, which is a desirable characteristic for organic electronic materials. While specific studies on the material properties of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine are emerging, the broader class of oxazine-containing compounds has been explored for applications in heat-resistant and electronic materials. nih.gov

Role in Catalysis and Organocatalysis

The 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine framework and its derivatives are beginning to be explored for their potential roles in catalysis, including organocatalysis. The presence of basic nitrogen atoms and other functionalizable positions allows for the design of molecules that can act as catalysts or ligands in a variety of chemical transformations.

While direct catalytic applications of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine itself are not yet widely reported, the broader family of pyrimidine and oxazine derivatives has shown catalytic activity. For instance, pyrimido[4,5-b]quinolines have been synthesized using a carbocationic catalytic system, demonstrating the utility of related fused pyrimidines in facilitating multicomponent reactions. nih.gov Trityl chloride was found to be an effective neutral catalyst for the cyclization reaction. nih.gov

In the field of organocatalysis, which utilizes small organic molecules as catalysts, the structural motifs present in pyrimido[4,5-d] clockss.orgmdpi.comoxazine are relevant. mdpi.com The development of catalysts for asymmetric synthesis is a major focus of modern organic chemistry. While proline and its derivatives are well-known organocatalysts, the search for new catalytic scaffolds is ongoing. The pyrimido[4,5-d] clockss.orgmdpi.comoxazine system, with its potential for chiral modifications and hydrogen bonding capabilities, could serve as a platform for the development of novel organocatalysts.

Furthermore, the synthesis of various oxazine derivatives has been achieved using different catalytic systems, highlighting the importance of catalysis in accessing these heterocyclic structures. Solid acid nanocatalysts have been employed for the green synthesis of clockss.orgmdpi.com-oxazine derivatives. nih.gov Gold(I) catalysts have been used for the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce 4H-benzo[d] clockss.orgmdpi.comoxazines. nih.gov These examples underscore the synergistic relationship between catalysis and the synthesis of oxazine-containing compounds, paving the way for the exploration of the catalytic properties of the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine system itself.

Future Research Avenues and Untapped Potential of the 2H-Pyrimido[4,5-d]clockss.orgmdpi.comoxazine System

The 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine system holds considerable untapped potential for future research and development across various scientific disciplines. The exploration of this heterocyclic scaffold is still in its relatively early stages, and numerous avenues for investigation remain.

Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: While some synthetic routes to 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine derivatives exist, the development of more efficient, stereoselective, and environmentally benign synthetic methods is crucial. This includes the use of novel catalytic systems, such as biocatalysis or photoredox catalysis, to access a wider range of substituted and functionalized derivatives.

Expansion of the Chemical Space: The systematic exploration of the chemical space around the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine core will be essential. This involves the synthesis of a diverse library of compounds with various substituents at different positions on the fused ring system. This will not only provide a deeper understanding of the structure-activity relationships but also furnish a rich collection of molecules for screening in various applications.

Advanced Materials and Supramolecular Chemistry: A significant area of future research will be the design and synthesis of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine-based materials with tailored properties. This could include the development of organic semiconductors, luminescent materials, or porous frameworks for gas storage and separation. The predictable self-assembly of these molecules through non-covalent interactions will be a key aspect of this research.

Catalysis and Asymmetric Synthesis: The design and application of chiral 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine derivatives as organocatalysts in asymmetric synthesis represents a promising research direction. The rigid scaffold and the potential for introducing multiple stereogenic centers could lead to the development of highly efficient and selective catalysts for a variety of organic transformations.

Chemical Biology and Medicinal Chemistry: Given the prevalence of pyrimidine and oxazine motifs in biologically active compounds, the exploration of the medicinal chemistry potential of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazines is a logical next step. This will involve the synthesis and biological evaluation of derivatives against a range of therapeutic targets.

Q & A

Q. What multi-step synthetic routes are available for functionalized derivatives?

  • Answer: A three-step approach includes:

Acylation: React 4-aminopyrimidines with acid chlorides.

Cyclization: Use MeONa in butanol to form the oxazine ring.

Functionalization: Introduce piperazine or morpholine groups via nucleophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.